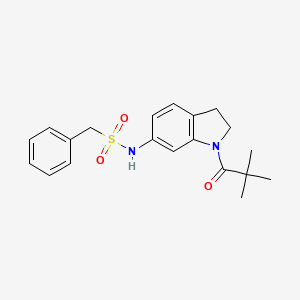

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide

Description

The compound 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a pivaloyl-substituted indoline core linked to a phenylmethanesulfonamide group. Structural analogs of this compound, such as those listed in the Pesticide Chemicals Glossary (2001), highlight the importance of sulfonamide moieties in agrochemical design, particularly as fungicides and enzyme inhibitors .

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-20(2,3)19(23)22-12-11-16-9-10-17(13-18(16)22)21-26(24,25)14-15-7-5-4-6-8-15/h4-10,13,21H,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKRHWMGXBAZFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the indolinyl moiety through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to pivaloylation to introduce the pivaloyl group. Finally, the methanesulfonamide moiety is introduced through a sulfonamide formation reaction, typically using methanesulfonyl chloride and a suitable base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . The indole moiety can interact with various biological receptors, influencing cellular pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists several structurally related sulfonamide and sulfenamide compounds used as pesticides. Below is a comparative analysis of their properties, applications, and structural distinctions:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations :

- Tolylfluanid and Dichlofluanid share a dichloro-fluoro backbone but differ in their functional groups (sulfonamide vs. sulfenamide) and substituents (methylphenyl vs. phenyl). These differences influence their stability and bioavailability. In contrast, 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide lacks halogenation but incorporates a bulky pivaloyl group, which may enhance metabolic stability compared to the smaller methyl or phenyl groups in the analogs .

Functional Implications: Tolylfluanid and Dichlofluanid are broad-spectrum fungicides targeting cell membrane synthesis in fungi.

Bioactivity Trends :

- Sulfonamide derivatives with halogen substituents (e.g., chloro, fluoro) typically exhibit higher antifungal potency due to increased electrophilicity. The pivaloyl group in the target compound may instead prioritize selectivity over potency, as seen in pharmaceutical analogs like kinase inhibitors .

Limitations of Available Data

The evidence provided lacks direct information on 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide , necessitating extrapolation from structural analogs. The absence of experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) limits a rigorous comparative analysis. Further research into its synthesis, biological targets, and toxicity would be required to validate these hypotheses.

Biological Activity

1-Phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a phenyl group, a pivaloyl group, and an indolin moiety linked to a methanesulfonamide functional group. This unique combination of structural elements contributes to its biological properties.

Research indicates that the biological activity of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide may involve several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Protein Interaction : The indolin moiety may facilitate binding to specific protein targets, altering cellular pathways.

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, possibly through modulation of host cell responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide based on available research:

Case Studies

Several case studies have explored the biological effects of this compound:

-

Case Study on Antiviral Efficacy :

- A study investigated the inhibitory effects of various derivatives of similar compounds on MERS-CoV, revealing that modifications to the pivaloyl and indolin structures could enhance antiviral potency.

- The compound demonstrated an IC50 value of 0.09 µM, indicating strong antiviral potential without cytotoxicity in cultured cells.

-

Case Study on Enzyme Interaction :

- Research focused on the interaction between the compound and cyclooxygenase enzymes (COX), which are critical in inflammatory processes.

- Results indicated that 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide effectively inhibited COX activity, suggesting applications in anti-inflammatory therapy.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of 1-phenyl-N-(1-pivaloylindolin-6-yl)methanesulfonamide:

- Antimicrobial Properties : The compound exhibited moderate antibacterial activity against several Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound could reduce pro-inflammatory cytokine production, suggesting potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.